molecular formula C9H10N2O5 B116909 4-Amino-2-ethoxy-5-nitrobenzoic acid CAS No. 86718-18-5

4-Amino-2-ethoxy-5-nitrobenzoic acid

Cat. No.: B116909
CAS No.: 86718-18-5
M. Wt: 226.19 g/mol
InChI Key: VWEUQGXBVCSDPM-UHFFFAOYSA-N
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Description

4-Amino-2-ethoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C9H10N2O5 and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of an amino group, an ethoxy group, and a nitro group attached to a benzoic acid core. It is commonly used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Amino-2-ethoxy-5-nitrobenzoic acid is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for “4-Amino-2-ethoxy-5-nitrobenzoic acid” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid typically involves the nitration of 2-ethoxybenzoic acid followed by the introduction of an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to reduction using reagents such as tin and hydrochloric acid to introduce the amino group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-ethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Amino-2-ethoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

  • 4-Amino-2-methoxy-5-nitrobenzoic acid
  • 4-Amino-2-hydroxy-5-nitrobenzoic acid
  • 4-Amino-2-ethoxybenzoic acid

Comparison: 4-Amino-2-ethoxy-5-nitrobenzoic acid is unique due to the presence of both an ethoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-amino-2-ethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-2-16-8-4-6(10)7(11(14)15)3-5(8)9(12)13/h3-4H,2,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEUQGXBVCSDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600983
Record name 4-Amino-2-ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86718-18-5
Record name 4-Amino-2-ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.8 parts of methyl 4-amino-2-ethoxy-5-nitrobenzoate, 1.6 parts of sodium hydroxide and 30 parts of water was stirred and refluxed for 30 minutes. The reaction mixture was cooled and 50 parts of water were added. The whole was neutralized by the dropwise addition of glacial acetic acid. The precipitated product was filtered off and crystallized from 2-propanol at 0° C. The product was filtered off, washed with a small amount of 2,2'-oxybispropane and dried, yielding 3 parts (66.6%) of 4-amino-2-ethoxy-5-nitrobenzoic acid; mp. 230° C. (intermediate 34).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating a benzimidazole moiety into the structure of Cinitapride derivatives?

A1: Benzimidazole is a recognized pharmacophore in several potent proton pump inhibitors (PPIs) used as anti-ulcerative agents. These include drugs like Omeprazole, Pantoprazole, Lansoprazole, and Rabeprazole. Researchers hypothesize that integrating a benzimidazole ring into the Cinitapride scaffold could enhance its anti-ulcerative properties. [] This hypothesis stems from the established efficacy of benzimidazole-containing PPIs in treating ulcers. []

Q2: How does the structure of 4-Amino-2-ethoxy-5-nitrobenzoic acid relate to its use in synthesizing potential prokinetic agents?

A2: this compound serves as a crucial starting material for synthesizing Cinitapride, a known prokinetic agent. [, ] This compound can be condensed with various diamines to create benzimidazole derivatives, which are then evaluated for their potential gastroprokinetic activities. [, ] The presence of the amine and carboxylic acid groups in this compound allows for versatile chemical modifications, enabling the creation of a library of Cinitapride analogues with potentially improved pharmacological profiles. [, ]

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